Tert-butyl 2-(aminomethyl)-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate
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Overview
Description
Scientific Research Applications
Boc-Protecting Group for Amines
A novel reagent known as tert-butyl (2,4-dioxo-3-azaspiro[5.5] undecan-3-yl) carbonate (Boc-OASUD) has been developed for the preparation of N-Boc-amino acids. Boc-OASUD reacts with amino acids and their esters at room temperature in the presence of a base, yielding N-Boc-amino acids and their esters with good yields and purity, without racemization. Boc-OASUD is highlighted for its stability and ease of handling compared to traditional reagents, making it a valuable tool in peptide synthesis and modification (Rao et al., 2017).
Polymer Stabilizers
The compound has been investigated for its role in polymer stabilization. Specifically, derivatives like 3,9-Bis(2-(3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionyloxy)-1,1-dimethylethyl)-2,4,8,10-tetraoxaspiro[5.5] undecane have shown effective synergistic stabilizing effects in combination with thiopropionate type antioxidants. This synergy is crucial for enhancing the stability and longevity of polymers against degradation, with implications for materials science and engineering (Yachigo et al., 1992).
Food Contact Materials Safety Evaluation
In the context of food safety, certain spiro[5.5]undecane derivatives have been evaluated for use as stabilizers in food contact materials. The safety assessment for one such derivative indicated that its use is not of concern for consumer safety if its migration into food does not exceed specific limits. This underscores the compound's potential utility in food packaging applications, where stability and safety are paramount (Flavourings, 2012).
Synthesis of Novel Compounds
The compound serves as a precursor in the synthesis of novel organic molecules, such as tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. This derivative provides a versatile entry point for further selective derivation, expanding the chemical space accessible for drug discovery and material science research (Meyers et al., 2009).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 2-(aminomethyl)-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-13(2,3)20-12(17)16-6-4-14(5-7-16)10-18-9-11(8-15)19-14/h11H,4-10,15H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHAPVYMZJHFXMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)COCC(O2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(aminomethyl)-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate |
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